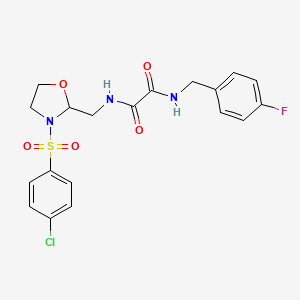

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFN3O5S/c20-14-3-7-16(8-4-14)30(27,28)24-9-10-29-17(24)12-23-19(26)18(25)22-11-13-1-5-15(21)6-2-13/h1-8,17H,9-12H2,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTXRMXBAWPGNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic compound that belongs to the oxazolidinone class, which has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its antibacterial, analgesic, and enzyme inhibitory properties, supported by diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is , with a molecular weight of 418.9 g/mol. Its structure features an oxazolidinone core, which is known for various pharmacological activities.

Antibacterial Activity

Research indicates that compounds containing the oxazolidinone structure exhibit significant antibacterial properties. In a study evaluating similar oxazolidinone derivatives, moderate to strong antibacterial activity was observed against Salmonella typhi and Bacillus subtilis . The mechanism of action is thought to involve inhibition of bacterial protein synthesis.

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other strains tested | Weak to Moderate |

Analgesic Activity

The analgesic potential of oxazolidinone derivatives has been assessed through various pharmacological tests, including the writhing test and hot plate test. A study demonstrated that certain derivatives exhibited significant analgesic effects, suggesting that the compound may interact with pain-related biological targets . Molecular docking studies further indicated promising binding affinities to cyclooxygenase (COX) enzymes, which are critical in pain and inflammation pathways.

Enzyme Inhibition

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide has also been studied for its enzyme inhibitory activities. Notably, it has shown strong inhibitory effects against acetylcholinesterase (AChE) and urease enzymes.

| Enzyme | Inhibition Activity |

|---|---|

| Acetylcholinesterase (AChE) | Strong |

| Urease | Strong |

These findings suggest that the compound may have therapeutic applications in treating conditions related to these enzymes, such as Alzheimer’s disease and urinary tract infections.

Case Studies

- Antibacterial Study : A synthesis of various oxazolidinone derivatives was conducted, revealing that those with a chlorophenyl sulfonamide moiety exhibited enhanced antibacterial activity against Gram-positive bacteria. The study highlighted the importance of structural modifications in enhancing bioactivity .

- Analgesic Evaluation : A series of oxazolones were synthesized and evaluated for their analgesic properties using the writhing test in mice. The most active compound showed a significant reduction in pain response compared to control groups, suggesting effective analgesic potential .

- Enzyme Inhibition Research : A comprehensive study on enzyme inhibitors showed that compounds similar to N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide demonstrated high efficacy against AChE and urease, indicating potential as therapeutic agents in neurodegenerative disorders and infections .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Diversity :

- The target compound features a sulfonyl-oxazolidine group (R1) and 4-fluorobenzyl (R2), distinguishing it from analogs with thiazole-piperidine/pyrrolidine (e.g., compounds 8 and 14) or simple hydroxybenzyl (e.g., compound 115) substituents.

- The sulfonyl group may enhance metabolic stability and target binding compared to acetyl or hydroxyethyl groups in analogs like compound 14 .

Synthetic Efficiency :

- Yields for related compounds range from 36% to 55%, with purity often exceeding 90% (e.g., compound 15: 53% yield, 95% purity ). The target compound’s synthesis would likely require optimized conditions due to the steric bulk of the sulfonyl-oxazolidine moiety.

Spectroscopic Trends :

- LC-MS data for analogs show consistent detection of [M+H+] ions (e.g., 423.26 for compound 8 ), suggesting the target compound’s molecular ion would align with its calculated mass (~500–550 g/mol).

- NMR signals for aromatic protons (δ ~7.0–8.0 ppm) and amide NH groups (δ ~10.0–11.0 ppm) are common across analogs .

Key Observations:

Antiviral Potential: Thiazole-piperidine analogs (e.g., compound 8) demonstrate HIV entry inhibition via CD4-binding site interference . The target compound’s sulfonyl group may improve binding affinity compared to acetylated thiazole derivatives. Fluorinated aromatic groups (e.g., 4-fluorobenzyl) are associated with enhanced blood-brain barrier penetration and target selectivity in antiviral agents .

Metabolic and Safety Profiles :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.